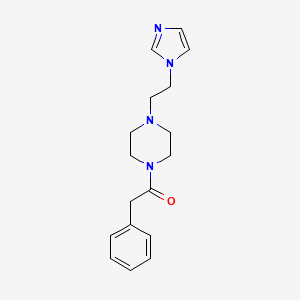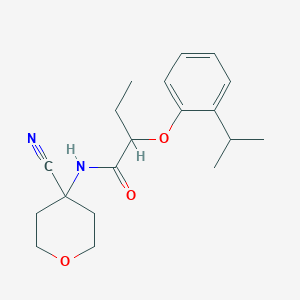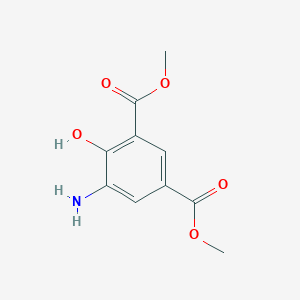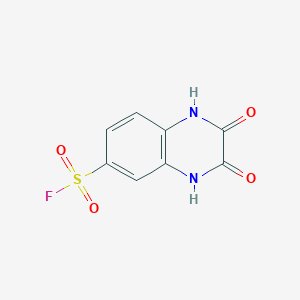
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with potential applications in various fields of research and industry. It contains an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. Imidazole rings are common in biological systems and are found in many important compounds, including histidine and the B vitamins niacin and riboflavin .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one involved the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction was performed by adding the reactants to a round bottom flask at room temperature, and the mixture was stirred for 2 hours. The crude product was then recrystallized in hot methanol, resulting in a yield of 75% .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains an imidazole ring, a piperazine ring, and a phenyl group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the literature, compounds with similar structures have been studied. For example, imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has led to the synthesis of novel derivatives closely related to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone, aiming at exploring their biological activities. A study reported the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds underwent in vitro antimicrobial studies, where several demonstrated excellent antibacterial and antifungal activities, comparable to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimycobacterial Activity
Further investigations into imidazole derivatives have identified potent scaffolds for antimycobacterial activity. Specifically, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, incorporating piperazine linkers, revealed compounds with significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. Notably, compounds bearing an electron-donating group on the benzene ring exhibited considerable activity, underscoring the therapeutic potential of these structures in combating tuberculosis (Lv et al., 2017).
Anti-HIV Potential
The quest for new non-nucleoside reverse transcriptase inhibitors for HIV treatment led to the synthesis of 5-substituted piperazinyl-4-nitroimidazole derivatives. These new compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, showcasing the potential of imidazole derivatives in developing novel antiviral therapies (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Anticancer Investigations
Imidazole derivatives have also been explored for their anticancer properties. A study reported the synthesis and anticancer activity evaluation of new 4-nitroimidazole derivatives, with several compounds demonstrating potent anticancer effects against human cancer cell lines. This research highlights the imidazole scaffold's utility in developing new therapeutic agents for cancer treatment (Al-Soud et al., 2021).
Pharmaceutical Analysis Application
The versatility of imidazole derivatives extends to pharmaceutical analysis, as demonstrated by the development of a ketoconazole ion-selective electrode. This tool offers a novel approach for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations, showcasing the broad utility of imidazole derivatives in analytical chemistry (Shamsipur & Jalali, 2000).
Propriétés
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(14-16-4-2-1-3-5-16)21-12-10-19(11-13-21)8-9-20-7-6-18-15-20/h1-7,15H,8-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXGYXNDPQLIAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2392997.png)
![2-[(2,4-dimethylphenyl)amino]-N-(2-ethoxybenzyl)-1,3-thiazole-4-carboxamide](/img/structure/B2392998.png)


![ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393003.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393006.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)
![6-(1H-pyrazol-1-yl)-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2393009.png)
![{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2393011.png)
![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopentylacetamide](/img/structure/B2393018.png)